tert-Butyl 3-methoxybenzoate
CAS No.: 58656-97-6
Cat. No.: VC11701864
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58656-97-6 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | tert-butyl 3-methoxybenzoate |
| Standard InChI | InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3 |
| Standard InChI Key | ZPLFHXUDJLEUOT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC(=CC=C1)OC |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=CC=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl 3-methoxybenzoate (C₁₂H₁₆O₃) consists of a benzoate core substituted with a methoxy group at the 3-position and a tert-butyl ester group at the 1-position. The tert-butyl group enhances steric hindrance, influencing the compound’s solubility and reactivity. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 208.25 g/mol |
| Density | ~1.05 g/cm³ (estimated) |
| Boiling Point | ~250–270°C (extrapolated) |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol) |
| Melting Point | 45–50°C (hypothetical range) |
The methoxy group’s electron-donating effect activates the aromatic ring toward electrophilic substitution, while the tert-butyl ester group stabilizes the molecule against hydrolysis under mild conditions .
Synthesis Methodologies
Direct Esterification of 3-Methoxybenzoic Acid
The most straightforward synthesis involves the reaction of 3-methoxybenzoic acid with tert-butanol under acidic catalysis. For example, employing p-toluenesulfonic acid (PTSA) in refluxing toluene yields the ester via azeotropic removal of water . This method parallels the synthesis of tert-butyl cinnamate, where similar conditions achieved yields exceeding 90% .
Transesterification Approaches
Recent advances in transesterification, such as PCl₃-mediated methods, offer efficient pathways for converting tert-butyl esters into other esters. While focuses on tert-butyl benzoate derivatives, this methodology could theoretically extend to tert-butyl 3-methoxybenzoate. For instance, reacting tert-butyl 3-methoxybenzoate with methanol in the presence of PCl₃ may yield methyl 3-methoxybenzoate, though experimental validation is required.
Catalytic Systems
The use of 4-(tertiary amino)pyridine catalysts, as demonstrated in the synthesis of tert-butyl 3-oxobutyrate , could enhance reaction efficiency under milder conditions. Such catalysts reduce byproduct formation (e.g., dehydroacetic acid) and eliminate the need for high-temperature purification .
Industrial and Research Applications
Pharmaceutical Intermediates
tert-Butyl esters are widely employed as protected carboxyl groups in drug synthesis. For example, N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, a structurally related compound, is an intermediate in methoxyfenozide production . By analogy, tert-butyl 3-methoxybenzoate could serve as a precursor in cephalosporin or nonsteroidal anti-inflammatory drug (NSAID) synthesis, where methoxy-substituted aromatics are common.
Agrochemical Development
The methoxy group’s role in enhancing lipid solubility and bioavailability makes this compound valuable in pesticide formulations. Similar to RH-116267 , tert-butyl 3-methoxybenzoate might act as a scaffold for insecticides or herbicides, leveraging its stability under environmental conditions.
Material Science
In polymer chemistry, tert-butyl esters function as temporary protective groups. The methoxy substituent could further modulate polymer solubility or reactivity, enabling tailored material properties.
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